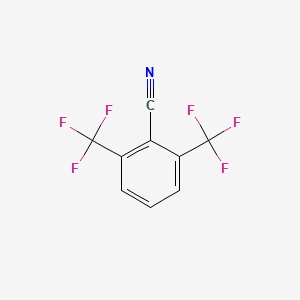

2,6-Bis(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWBHDYEEOSTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371141 | |

| Record name | 2,6-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25753-25-7 | |

| Record name | 2,6-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile

CAS Number: 25753-25-7

Introduction: The Strategic Importance of Vicinal Bis(trifluoromethyl) Substitution

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Among the plethora of fluorinated motifs, the trifluoromethyl (-CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. This guide delves into the technical intricacies of 2,6-Bis(trifluoromethyl)benzonitrile, a unique aromatic building block where two potent electron-withdrawing trifluoromethyl groups are positioned vicinal to a versatile nitrile functionality. This specific substitution pattern imparts a distinct electronic and steric environment, rendering it a valuable intermediate for the synthesis of complex molecular architectures.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and applications of this compound. We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and present a thorough analysis of its chemical behavior, all grounded in authoritative references.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective utilization. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 25753-25-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₃F₆N | --INVALID-LINK-- |

| Molecular Weight | 239.12 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK-- |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. A plausible and commonly employed strategy involves the Sandmeyer reaction, a robust method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2]

Conceptual Workflow of Synthesis

The synthesis logically proceeds through the formation of a key precursor, 2,6-bis(trifluoromethyl)aniline, followed by its conversion to the target benzonitrile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction

The following protocol outlines a representative procedure for the synthesis of this compound from 2,6-bis(trifluoromethyl)aniline.

Step 1: Diazotization of 2,6-Bis(trifluoromethyl)aniline

-

To a cooled (0-5 °C) solution of 2,6-bis(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water), add a solution of sodium nitrite (NaNO₂) dropwise.

-

Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring.

-

Control the rate of addition to manage the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir until the cessation of gas evolution.

Step 3: Work-up and Purification

-

Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute base solution (e.g., sodium bicarbonate) to remove any residual acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups and the reactivity of the nitrile functionality.

-

Aromatic Ring: The two -CF₃ groups significantly deactivate the benzene ring towards electrophilic aromatic substitution. The strong inductive effect withdraws electron density, making the ring less nucleophilic.

-

Nitrile Group: Conversely, the electron-withdrawing effect of the -CF₃ groups enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This facilitates transformations such as hydrolysis to the corresponding amide or carboxylic acid, and reduction to the primary amine.

Applications in Drug Development

The unique structural and electronic properties of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. The trifluoromethyl groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3]

While specific drugs containing the this compound moiety are not prominently in the public domain, its structural analogues and derivatives are instrumental in the development of novel therapeutics. For instance, related trifluoromethylated benzonitriles are key intermediates in the synthesis of various bioactive molecules.[4][5] A European patent describes the use of a closely related compound, 2-fluoro-6-(trifluoromethyl)benzonitrile, in the preparation of Lysine Acetyl Transferase (KAT) inhibitors, highlighting the potential of this class of compounds in epigenetic drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

-

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in synthesis. A combination of analytical techniques is typically employed for quality control.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the chemical structure and the presence and connectivity of atoms. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretch. |

Conclusion

This compound stands out as a highly functionalized aromatic building block with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique electronic properties, stemming from the powerful electron-withdrawing trifluoromethyl groups in a vicinal arrangement to the nitrile, offer a distinct reactivity profile that can be strategically exploited for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, along with essential safety and analytical information, to empower researchers in their scientific endeavors.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

Foreword: Navigating the Landscape of Highly Functionalized Fluorochemicals

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile

In the domains of advanced drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. The trifluoromethyl group (-CF₃) in particular imparts a unique combination of lipophilicity, metabolic stability, and potent electronic effects that are highly sought after by researchers.[1] This guide focuses on this compound (CAS No. 25753-25-7), a molecule of significant interest due to the dense packing of powerful electron-withdrawing groups on an aromatic core. The ortho-positioning of two trifluoromethyl groups alongside a nitrile functionality creates a unique electronic and steric environment, rendering it a valuable, albeit challenging, building block. This document provides a comprehensive analysis of its known physicochemical properties, a theoretical examination of its spectral characteristics, and expert insights into its handling, reactivity, and potential applications for professionals in research and development.

Molecular Structure and Core Physicochemical Properties

This compound is defined by a benzene ring substituted at the 1, 2, and 6 positions with a nitrile (-C≡N) group and two trifluoromethyl (-CF₃) groups, respectively. This substitution pattern is critical to its chemistry.

Electronic and Steric Landscape

The defining feature of this molecule is its severely electron-deficient aromatic ring.[1] Both the nitrile group and the two trifluoromethyl groups are powerful inductive electron-withdrawing substituents. This strong pull of electron density away from the ring has profound implications for its reactivity, making it a potent substrate for certain classes of reactions while being highly resistant to others. Furthermore, the placement of two bulky trifluoromethyl groups ortho to the nitrile function introduces significant steric hindrance, which can modulate the accessibility and reactivity of the cyano group.

Caption: Structure of this compound.

Summary of Physicochemical Data

Direct experimental data for several key properties of this compound are not widely available in peer-reviewed literature. The table below summarizes verified information from commercial and safety sources. The ambiguous physical state reported by suppliers suggests a melting point near ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 25753-25-7 | [2][3] |

| Molecular Formula | C₉H₃F₆N | [2][3] |

| Molecular Weight | 239.12 g/mol | [2] |

| Physical Form | White to yellow solid or semi-solid or liquid | |

| Purity (Typical) | ≥98% | [4] |

| Storage Conditions | Store sealed in a dry place at room temperature | |

| Melting Point | Not available (Likely near room temperature) | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Profile (Theoretical Analysis)

In the absence of published experimental spectra, a theoretical analysis based on the molecule's distinct structure allows for the prediction of its key spectroscopic features. This is an essential exercise for researchers for confirming the identity and purity of the material post-synthesis or upon receipt.

-

¹H NMR Spectroscopy: The molecule's C₂ᵥ symmetry dictates a simple aromatic spectrum. The proton at the C4 position is expected to appear as a triplet due to coupling with the two equivalent protons at C3 and C5. The C3 and C5 protons would, in turn, appear as a doublet . All signals would be significantly downfield-shifted due to the powerful deshielding effect of the adjacent electron-withdrawing groups.

-

¹⁹F NMR Spectroscopy: The two trifluoromethyl groups are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is predicted to show a single, sharp singlet . Based on typical values for Ar-CF₃ moieties, this signal would be expected in the range of -60 to -65 ppm relative to CFCl₃.[5][6]

-

¹³C NMR Spectroscopy: Due to symmetry, only five distinct carbon signals are expected:

-

One signal for the nitrile carbon (-C≡N).

-

Four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4).

-

One quartet for the trifluoromethyl carbons (-CF₃) due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by several strong, diagnostic absorptions:

-

A sharp, medium-intensity peak around 2230-2240 cm⁻¹ corresponding to the C≡N stretch.

-

Very strong and broad absorption bands between 1100-1400 cm⁻¹ arising from the C-F stretching vibrations of the two -CF₃ groups.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 239 . Common fragmentation pathways would likely involve the loss of a fluorine atom ([M-F]⁺ at m/z = 220) or a trifluoromethyl radical ([M-CF₃]⁺ at m/z = 170).

Synthesis, Reactivity, and Application Potential

Synthetic Approaches

While specific, optimized synthetic routes for this compound are not extensively detailed in the literature, its synthesis can be envisioned through established methodologies for constructing highly substituted aromatics. Plausible strategies include:

-

Sandmeyer-type Reaction: Starting from 2,6-bis(trifluoromethyl)aniline, a diazonium salt can be generated and subsequently displaced with a cyanide source (e.g., CuCN).

-

Nucleophilic Aromatic Substitution (SₙAr): A precursor such as 2,6-difluoro-1,3-bis(trifluoromethyl)benzene could potentially undergo cyanation, though this would be a challenging transformation.

-

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cyanation of 1-bromo-2,6-bis(trifluoromethyl)benzene would be a modern and effective approach.[1]

Expected Reactivity

The compound's reactivity is dominated by the electronic properties of the ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The severe electron deficiency of the ring makes it highly activated towards SₙAr reactions, should a suitable leaving group (e.g., a halogen) be present at the 3, 4, or 5 positions.

-

Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards traditional EAS reactions like nitration or Friedel-Crafts alkylation. Forcing conditions would be required for such transformations to proceed.

-

Nitrile Group Transformations: The nitrile group can undergo a range of reactions, such as hydrolysis to an amide or carboxylic acid, or reduction to a primary amine ((2,6-bis(trifluoromethyl)phenyl)methanamine). The steric hindrance from the ortho -CF₃ groups may necessitate harsher reaction conditions compared to less-substituted benzonitriles.

Potential Applications in Drug Development and Materials Science

This compound is a high-potential building block. Its utility lies in its ability to introduce the 2,6-bis(trifluoromethyl)phenyl motif into larger molecules.

-

In Medicinal Chemistry: This moiety can serve as a bioisostere for other chemical groups, potentially improving a molecule's interaction with biological targets. The CF₃ groups enhance lipophilicity and block sites of metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.[1]

-

In Materials Science: The incorporation of highly fluorinated aromatic units is a common strategy for creating advanced polymers and liquid crystals.[7] These materials often exhibit enhanced thermal stability, chemical resistance, and unique electro-optical properties.[7]

Safety, Handling, and Experimental Protocols

As a highly functionalized and reactive chemical, this compound requires careful handling in a laboratory setting.

GHS Hazard Information

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Protocol 1: Standard Handling and Storage

This protocol is a self-validating system designed to ensure user safety and maintain compound integrity.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Due to its "solid or semi-solid" nature, transfer the material carefully using a spatula. Avoid creating dust. If the material is a low-melting solid, it may be gently warmed to be transferred as a liquid via syringe.

-

Storage: Upon receipt and after use, tightly seal the container. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.

Protocol 2: Preparation of a Sample for NMR Analysis

This workflow ensures the accurate and safe preparation of a sample for structural verification.

-

Tare Vial: Place a clean, dry 4 mL glass vial on an analytical balance and tare the weight.

-

Add Compound: Inside a fume hood, carefully add approximately 5-10 mg of this compound to the tared vial. Record the exact mass.

-

Add Solvent: Using a glass pipette, add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolve: Gently swirl or vortex the vial until the solid is completely dissolved.

-

Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution from the vial into a clean, dry NMR tube.

-

Cap and Label: Cap the NMR tube securely and label it clearly with the compound identifier and solvent.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.

Caption: Workflow for preparing an NMR sample.

Conclusion

This compound represents a fascinating case study in modern fluorinated aromatics. While a full experimental characterization remains elusive in public databases, its molecular architecture provides a clear roadmap for predicting its properties and reactivity. Its powerful electron-withdrawing nature and unique substitution pattern make it a prime candidate for the synthesis of novel pharmaceuticals and high-performance materials. Researchers working with this compound should proceed with a solid grounding in the principles of physical organic chemistry, adhere to strict safety protocols, and employ rigorous analytical techniques to verify its identity and behavior in their specific applications.

References

- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. indofinechemical.com [indofinechemical.com]

- 4. 25753-25-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. colorado.edu [colorado.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. dakenchem.com [dakenchem.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,6-Bis(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of 2,6-bis(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development, agrochemical synthesis, and materials science. We will delve into its unique molecular architecture, established synthetic routes, detailed spectral characterization, and its role as a versatile building block in the creation of novel molecules.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The introduction of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern medicinal and materials chemistry. These groups impart a range of desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity and material properties.[1] this compound, with its distinct substitution pattern, presents a unique scaffold for exploiting these benefits.

The powerful electron-withdrawing nature of the two trifluoromethyl groups and the nitrile moiety renders the aromatic ring highly electron-deficient.[2] This electronic profile is a key determinant of the molecule's reactivity and its interactions in biological and material systems. This guide will explore the implications of this unique structure on the compound's synthesis and application.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to appreciating the chemical behavior of this compound.

Key Identifiers and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 25753-25-7 |

| Molecular Formula | C₉H₃F₆N |

| Molecular Weight | 239.12 g/mol |

| InChI Key | ANWBHDYEEOSTSE-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers.[2][3]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound typically involves the introduction of a cyano group onto a pre-functionalized aromatic ring. A common and effective strategy is the palladium-catalyzed cyanation of the corresponding aryl bromide, 1-bromo-2,6-bis(trifluoromethyl)benzene.

Palladium-Catalyzed Cyanation of 1-Bromo-2,6-bis(trifluoromethyl)benzene

This method offers a practical and relatively mild route to the target compound, utilizing a non-toxic cyanide source.[2][4]

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Disclaimer: This protocol is a representative example based on established methodologies for palladium-catalyzed cyanation and should be optimized for specific laboratory conditions.[4]

-

Reaction Setup: A dried reaction vessel is charged with 1-bromo-2,6-bis(trifluoromethyl)benzene, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), sodium carbonate, and palladium(II) acetate.

-

Solvent Addition: Anhydrous N,N-dimethylacetamide (DMAC) is added to the vessel.

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as nitrogen, multiple times to ensure an oxygen-free environment.

-

Heating: The reaction mixture is heated to a temperature typically in the range of 120-160 °C with vigorous stirring.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.

-

Purification: The resulting slurry is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the three aromatic protons. The substitution pattern will lead to a specific splitting pattern, likely a triplet and a doublet, with chemical shifts influenced by the strong electron-withdrawing effects of the adjacent substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons will be significantly affected by the deshielding effect of the electron-withdrawing groups. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show a single sharp singlet, as both trifluoromethyl groups are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A sharp, strong band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong C-F stretching vibrations in the region of 1100-1350 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 239.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

The benzonitrile moiety is a versatile precursor that can be transformed into other functional groups such as amines, amides, and carboxylic acids.[6] The presence of the two trifluoromethyl groups enhances the potential of derived molecules as drug candidates or agrochemicals by improving their metabolic stability and bioavailability.[7][8] While specific commercial products derived directly from the 2,6-isomer are not widely documented, its utility as a scaffold for creating libraries of novel, highly fluorinated compounds for biological screening is significant.

Advanced Materials Science

The strong electron-withdrawing nature of the substituents on the benzonitrile ring can be exploited in the design of advanced materials.[6] For instance, incorporating such units into conjugated polymer backbones can modulate their electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9] The high thermal and chemical stability imparted by the trifluoromethyl groups is also a desirable feature in high-performance materials.[10]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. Its unique electronic properties, stemming from the powerful electron-withdrawing nature of its substituents, make it an attractive building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The established synthetic routes, primarily through palladium-catalyzed cyanation, provide a reliable means of accessing this valuable compound. Further exploration of its reactivity and incorporation into complex molecular architectures is poised to yield new discoveries in various fields of chemical science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 25753-25-7 | Benchchem [benchchem.com]

- 3. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 5. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

2,6-Bis(trifluoromethyl)benzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile

Abstract

This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, prized for the unique electronic and lipophilic properties conferred by the two ortho-trifluoromethyl groups. However, its synthesis is challenging due to significant steric hindrance around the reaction center. This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods. The guide is intended for researchers, chemists, and process development scientists in the life sciences and chemical industries. The most prevalent and practical route, the Sandmeyer reaction starting from 2,6-bis(trifluoromethyl)aniline, is discussed in detail, including its mechanism and optimization parameters. Alternative strategies, such as nucleophilic aromatic substitution, are also explored.

Introduction: Significance and Synthetic Challenges

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of trifluoromethyl (-CF3) groups can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] this compound, with its sterically hindered and highly electron-deficient aromatic core, serves as a key intermediate for accessing more complex molecular architectures.

The primary challenge in synthesizing this target is overcoming the steric shield imposed by the two bulky trifluoromethyl groups positioned ortho to the nitrile functionality. This hindrance can impede the approach of reagents and catalysts, often requiring carefully optimized or specialized reaction conditions to achieve viable yields. This guide will dissect the most successful strategies developed to address these challenges.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, which utilizes the readily available 2,6-bis(trifluoromethyl)aniline as a starting material.[1][2] This classical transformation provides a robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Principle and Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The process occurs in two main stages:

-

Diazotization: The aromatic primary amine (2,6-bis(trifluoromethyl)aniline) is treated with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, an excellent leaving group (N₂ gas).

-

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) catalyst. A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. This aryl radical then reacts with the copper-cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[1][2]

The low temperatures required for diazotization are critical to prevent the premature decomposition of the often-unstable diazonium salt intermediate.

Visualizing the Sandmeyer Workflow

The following diagram outlines the key steps in the Sandmeyer synthesis of this compound.

Caption: Workflow for the Sandmeyer synthesis pathway.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions. All work involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,6-Bis(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) - Extreme Caution Required

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2,6-bis(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, maintaining the temperature below 50 °C.

-

Cool the resulting solution to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature strictly below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete diazotization.

-

-

Preparation of Cyanide Solution:

-

In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Add toluene to this mixture and heat it to approximately 60-70 °C with vigorous stirring.

-

-

Cyanation Reaction:

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

Control the addition rate to manage the effervescence and maintain the reaction temperature.

-

Once the addition is complete, continue to stir the reaction mixture at 70 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. Separate the organic (toluene) layer.

-

Extract the aqueous layer with additional portions of toluene.

-

Combine the organic extracts and wash them sequentially with dilute sodium hydroxide solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the toluene.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Alternative Synthetic Routes

While the Sandmeyer reaction is the most common, other strategies can be considered, primarily involving the cyanation of a pre-functionalized aromatic ring.

Palladium-Catalyzed Cyanation of Aryl Halides

-

Principle: The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source. Modern variations often employ less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4]

-

Challenges: The significant steric hindrance from the ortho -CF₃ groups can make this coupling difficult, often requiring specialized, bulky phosphine ligands and higher reaction temperatures to achieve reasonable conversion.

Nucleophilic Halogen Exchange (Halex Reaction)

The direct displacement of a halogen by a cyanide salt (a Halex reaction) is a common method for synthesizing benzonitriles.[5][6]

-

Principle: This reaction is a nucleophilic aromatic substitution (SNAr). The two electron-withdrawing trifluoromethyl groups strongly activate the aromatic ring towards nucleophilic attack, making this pathway theoretically feasible.

-

Challenges: As with other methods, steric hindrance is the major barrier. The cyanide nucleophile must approach the carbon atom bearing the leaving group, a position that is heavily shielded by the two adjacent -CF₃ groups. This route is generally less efficient for 2,6-disubstituted substrates compared to less hindered isomers.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 2,6-Bis(trifluoromethyl)aniline | NaNO₂, H₂SO₄, CuCN | Reliable, well-established, good yields, readily available starting material.[1][2] | Use of highly toxic cyanides, potentially unstable diazonium intermediate. |

| Pd-Catalyzed Cyanation | 2,6-Bis(trifluoromethyl)halobenzene | Pd Catalyst, Ligand, Cyanide Source | Can use less toxic cyanide sources, avoids diazonium salts.[3][4] | Steric hindrance can lead to low yields, expensive catalysts and ligands. |

| Halogen Exchange (SNAr) | 2,6-Bis(trifluoromethyl)halobenzene | Alkali Metal Cyanide (e.g., KCN) | Simple reagents, atom-economical in principle.[5] | Severely limited by steric hindrance, often resulting in very low to no yield. |

Safety Considerations

The synthesis of this compound involves significant hazards that must be managed with strict safety protocols.

-

Cyanide Toxicity: Copper(I) cyanide and potassium cyanide are extremely toxic. They should be handled only in a chemical fume hood while wearing appropriate PPE. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to institutional safety guidelines.

-

Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in a cold solution and use them immediately after preparation without attempting to isolate them.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires careful handling.

Conclusion

The synthesis of this compound is most effectively achieved via the Sandmeyer reaction starting from 2,6-bis(trifluoromethyl)aniline. This pathway, despite its use of hazardous reagents, remains the most robust and highest-yielding method for overcoming the significant steric hindrance posed by the ortho-trifluoromethyl groups. While alternative methods like palladium-catalyzed cyanation exist, they are often hampered by the same steric challenges, leading to lower efficiency. Careful attention to reaction conditions, particularly temperature control during diazotization, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 25753-25-7 | Benchchem [benchchem.com]

- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 6. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

The Ascendancy of Trifluoromethylated Benzonitriles: A Technical Guide for Drug Discovery and Beyond

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemical and pharmaceutical research. Among the privileged structural motifs, trifluoromethylated benzonitriles have emerged as a class of compounds with exceptional utility and versatility. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of these molecules. Tailored for researchers, scientists, and drug development professionals, this document delves into the causal factors behind experimental designs, offers detailed protocols for key synthetic transformations, and presents a comprehensive overview of their applications in medicinal chemistry, agrochemicals, and materials science. Through a blend of technical accuracy and field-proven insights, this guide aims to empower scientists to harness the full potential of trifluoromethylated benzonitriles in their research and development endeavors.

Introduction: The Strategic Value of a Trifluoromethylated Benzonitrile Core

The confluence of a trifluoromethyl (-CF3) group and a nitrile (-CN) group on a benzene ring creates a molecular entity with a unique and powerful set of properties. The trifluoromethyl group, with its high electronegativity and steric bulk, profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the nitrile group serves as a versatile synthetic handle, amenable to a wide array of chemical transformations, and can also participate in crucial interactions with biological macromolecules.

This guide will navigate the key aspects of trifluoromethylated benzonitriles, beginning with a detailed examination of their synthesis, followed by an analysis of their impact on pharmacokinetic properties, and culminating in a survey of their diverse applications.

Synthetic Strategies for Trifluoromethylated Benzonitriles

The synthesis of trifluoromethylated benzonitriles can be broadly approached from two main directions: the introduction of a trifluoromethyl group onto a benzonitrile scaffold, or the construction of the benzonitrile moiety on a trifluoromethylated aromatic precursor.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and trifluoromethylated benzonitriles are no exception. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity.

A robust and widely used method for the synthesis of trifluoromethylated benzonitriles is the palladium-catalyzed cyanation of the corresponding aryl halides. This reaction typically involves a palladium catalyst, a phosphine ligand, and a cyanide source.

A mild and efficient protocol for this transformation has been developed, allowing for the cyanation of a wide range of (hetero)aryl halides at low catalyst loadings and mild temperatures.[2][3]

Experimental Protocol: Mild Palladium-Catalyzed Cyanation of a Trifluoromethylated Aryl Bromide [3]

-

Materials:

-

Trifluoromethylated aryl bromide (1.0 mmol)

-

Zinc cyanide (Zn(CN)₂) (0.66 equiv)

-

Palladium precatalyst (e.g., P1) (0.02–0.05 mmol)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

-

Procedure:

-

In a reaction vessel, combine the trifluoromethylated aryl bromide (1.0 mmol), zinc cyanide (0.66 equiv), and the palladium precatalyst (0.02–0.05 mmol).

-

Add a 1:5 mixture of THF/H₂O (3.00 mL).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion, the reaction mixture is worked up using standard extraction procedures.

-

The crude product is purified by column chromatography to yield the desired trifluoromethylated benzonitrile.

-

Causality Behind Experimental Choices:

-

Zinc Cyanide (Zn(CN)₂): This cyanide source is favored for its lower toxicity and controlled release of cyanide ions in the reaction mixture, which helps to prevent catalyst poisoning.[4]

-

Aqueous Media: The use of a water/THF solvent system allows the reaction to proceed at milder temperatures and can enhance the reactivity of the catalyst system.[2]

-

Palladium Precatalyst: The choice of a specific palladium precatalyst and ligand is crucial for achieving high catalytic activity and turnover numbers.

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cyanation

Caption: Catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

Multi-step Synthesis from Readily Available Starting Materials

For specific isomers, a multi-step synthetic route starting from common building blocks is often employed. An example is the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, a valuable intermediate in medicinal chemistry.[5]

Experimental Workflow: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile [6][7]

This synthesis proceeds in three main steps starting from m-trifluoromethyl fluorobenzene:

-

Positional Bromination: m-Trifluoromethyl fluorobenzene is first brominated to introduce a bromine atom at the desired position.

-

Cyano Group Displacement: The bromo-intermediate undergoes a cyanation reaction, typically using cuprous cyanide, to replace the bromine with a nitrile group.

-

Aminolysis/Substitution: The final step involves the replacement of the fluorine atom with an amino group using ammonia.

Diagram 2: Experimental Workflow for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

Caption: Multi-step synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.

Physicochemical Properties and Pharmacokinetics (ADME)

The trifluoromethyl group has a profound impact on the physicochemical properties of benzonitriles, which in turn significantly influences their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion).

Impact on Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and improve absorption. However, the strong electron-withdrawing nature of the -CF3 group can also lower the pKa of nearby acidic or basic functional groups, which can affect solubility and receptor interactions.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. This blocking of metabolic "soft spots" can lead to a longer drug half-life and improved bioavailability.

Case Study: Enzalutamide

Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, is a prime example of a drug featuring a trifluoromethylated benzonitrile moiety.[8] Its pharmacokinetic profile has been extensively studied.

Table 1: Pharmacokinetic Parameters of Enzalutamide [9][10][11]

| Parameter | Value |

| Half-life (t½) | 5.8 days |

| Time to Steady State | ~28 days |

| Accumulation | ~8.3-fold with once-daily dosing |

| Metabolism | Primarily hepatic, major active metabolite is N-desmethyl enzalutamide |

| Excretion | Primarily eliminated by hepatic metabolism |

The long half-life and predictable pharmacokinetics of enzalutamide are, in part, attributable to the metabolic stability conferred by the trifluoromethyl group.[9]

Applications of Trifluoromethylated Benzonitriles

The unique properties of trifluoromethylated benzonitriles have led to their widespread use in various fields, from life-saving pharmaceuticals to advanced materials.

Medicinal Chemistry

In medicinal chemistry, trifluoromethylated benzonitriles are key building blocks for a range of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the trifluoromethyl group enhances the drug-like properties of the molecule.

Table 2: Examples of Drugs Containing a Trifluoromethylated Benzonitrile Moiety

| Drug | Therapeutic Area | Role of the Trifluoromethylated Benzonitrile |

| Enzalutamide | Oncology (Prostate Cancer) | Core structural component, contributes to high binding affinity and metabolic stability.[8] |

| Letrozole | Oncology (Breast Cancer) | A key intermediate in its synthesis contains a benzonitrile moiety. |

Agrochemicals

The enhanced biological activity and metabolic stability imparted by the trifluoromethyl group make these compounds valuable in the development of modern agrochemicals.

4.2.1. Herbicides

Several benzonitrile herbicides, such as bromoxynil and ioxynil, are used to control broadleaf weeds. While not all contain a trifluoromethyl group, the benzonitrile core is crucial for their herbicidal activity. The mode of action for these herbicides involves the inhibition of photosynthesis and uncoupling of oxidative phosphorylation in the target weeds.[12] The introduction of a trifluoromethyl group in newer generations of herbicides can enhance their potency and selectivity.

Diagram 3: Mode of Action of Benzonitrile Herbicides

Caption: Simplified mechanism of action of benzonitrile herbicides.

Materials Science

The electronic properties of trifluoromethylated benzonitriles make them attractive components in the design of advanced materials.

4.3.1. Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzonitrile derivatives are being investigated for their use in OLEDs. Their electron-withdrawing nature can be utilized to tune the electronic properties of organic semiconductors, leading to improved device performance and efficiency.

4.3.2. Polymers

Trifluoromethylated benzonitriles can be incorporated into polymer backbones to create materials with tailored properties. The fluorine content can enhance thermal stability, chemical resistance, and modify the optical and dielectric properties of the resulting polymers.

Conclusion

Trifluoromethylated benzonitriles represent a class of molecules with immense potential across various scientific disciplines. Their synthesis has been refined through modern catalytic methods, and their impact on the physicochemical and pharmacokinetic properties of molecules is well-recognized. From the development of life-saving drugs to the creation of high-performance materials, the trifluoromethylated benzonitrile core continues to be a source of innovation. As our understanding of the intricate interplay between structure and function deepens, we can expect to see even more creative and impactful applications of these versatile compounds in the years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]

- 5. nbinno.com [nbinno.com]

- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 8. Pharmacokinetic Drug Interaction Studies with Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetic Studies of Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2,6-Bis(trifluoromethyl)benzonitrile

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a highly fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its constituent functional groups, details robust synthetic methodologies, outlines its key physicochemical properties, and explores its current and potential applications. By synthesizing technical data with expert insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile chemical building block.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern chemical research, few molecular scaffolds offer the versatility and functional potential of substituted benzonitriles. The nitrile moiety is a valuable functional handle, readily transformable into amines, amides, and carboxylic acids, and can serve as a bioisostere for various functional groups in drug design.[1][2] When combined with the trifluoromethyl (-CF3) group, the resulting molecule gains a unique set of properties highly sought after in pharmaceutical and material sciences.

The introduction of trifluoromethyl groups into an aromatic system profoundly alters its electronic and physical characteristics.[3] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of drug candidates.[1]

-

Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Improved Bioavailability: The combination of metabolic stability and optimal lipophilicity often leads to enhanced bioavailability.[1]

This compound (C9H3F6N) is a prime example of a molecule where these features are strategically combined.[4] The presence of two sterically demanding -CF3 groups flanking the nitrile creates a unique chemical environment, influencing both the reactivity of the cyano group and the conformational properties of any derivative molecules. This guide explores the synthesis, properties, and applications of this important research chemical.

Historical Context: The Convergence of Trifluoromethylation and Cyanation Chemistry

While a singular moment of "discovery" for this compound is not prominently documented, its existence is the culmination of over a century of advancements in fluorine and nitrile chemistry.

The journey of trifluoromethylation began in the late 19th century. In 1892, Frédéric Swarts developed a method to convert benzotrichloride derivatives into trifluoromethylbenzene using antimony fluoride, marking one of the earliest practical routes to this now-ubiquitous functional group.[1] The biological significance of the -CF3 group was first investigated by F. Lehmann in 1927, paving the way for its eventual adoption in agrochemicals and pharmaceuticals.[1]

Concurrently, methods for introducing the cyano group onto aromatic rings were being perfected. The Sandmeyer reaction, a classic method for converting aryl amines into various functionalities via diazonium salts, provided a foundational route to benzonitriles.[1] More recent innovations, such as palladium-catalyzed cyanation of aryl halides, have offered milder and more efficient pathways.[1] The synthesis of this compound relies on the strategic application of these established chemical transformations.

Synthesis and Methodologies

The preparation of this compound requires precise control over the introduction of its functional groups. Several logical synthetic routes can be employed, primarily starting from a corresponding aldehyde or aryl halide.

Method 1: Dehydration of 2,6-Bis(trifluoromethyl)benzaldehyde Oxime

This is a robust and widely used method for converting aldehydes to nitriles. The reaction proceeds in two main stages: formation of an intermediate aldoxime, followed by its dehydration to the final nitrile product. This approach is analogous to patented methods for preparing related trifluoromethylbenzonitriles.[5][6]

Experimental Protocol:

-

Oxime Formation:

-

To a reaction vessel, add 2,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv) and a suitable solvent such as water or ethanol.[6]

-

Add hydroxylamine hydrochloride (NH2OH·HCl, 1.1 equiv) to the mixture.

-

Slowly add an inorganic base, such as sodium hydroxide (1.1-2.0 equiv), while maintaining the temperature between 0-20 °C to control the exothermic reaction.[6]

-

Stir the mixture until Thin Layer Chromatography (TLC) analysis confirms the complete consumption of the starting aldehyde.

-

Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of ~7 and extract the resulting 2,6-bis(trifluoromethyl)benzaldehyde oxime with a suitable organic solvent (e.g., diethyl ether).[6]

-

Concentrate the extract to yield the crude oxime.

-

-

Dehydration to Nitrile:

-

Dissolve the crude oxime in a high-boiling-point aprotic solvent (e.g., nitrobenzene, diphenyl ether).[5]

-

Add a dehydrating agent. Acetic anhydride is a common and effective choice.[6]

-

Heat the reaction mixture, typically to a temperature between 140-160 °C. It is crucial to continuously remove the water formed during the reaction via distillation to drive the equilibrium towards the product.[5]

-

Upon completion, the reaction mixture is cooled, filtered to remove any salts, and purified by distillation or column chromatography to yield pure this compound.

-

Causality and Insights:

-

The use of an inorganic base in the first step is to liberate the free hydroxylamine from its hydrochloride salt.

-

The second step, the dehydration, is the critical conversion. Using a high-boiling solvent allows for the necessary reaction temperature while facilitating the removal of water, which is essential for achieving a high yield.[5]

Diagram: General Synthesis Workflow

Caption: Key synthetic routes to this compound.

Method 2: Palladium-Catalyzed Cyanation of 1-Bromo-2,6-bis(trifluoromethyl)benzene

Modern cross-coupling reactions offer an alternative, often milder, route. Palladium-catalyzed cyanation allows for the direct conversion of an aryl halide to the corresponding nitrile.[1]

Experimental Protocol:

-

Charge a dry reaction flask with 1-bromo-2,6-bis(trifluoromethyl)benzene (1.0 equiv), a cyanide source such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]) (0.5-1.0 equiv), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) with an appropriate ligand (e.g., Xantphos).[7]

-

Add a dry, aprotic solvent such as DMF or toluene.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with aqueous solutions (e.g., ammonium chloride, brine) to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Causality and Insights:

-

The palladium catalyst is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

The choice of ligand is critical for stabilizing the palladium center and promoting the reaction. Bidentate ligands like Xantphos are often effective.[7]

-

Using non-toxic cyanide sources like K4[Fe(CN)6] is a significant advantage for safety and practicality over older methods using sodium or potassium cyanide.[1]

Physicochemical Properties

The physical and chemical properties of this compound are dominated by its high fluorine content and aromatic nature.

| Property | Value | Source(s) |

| CAS Number | 25753-25-7 | [4][8] |

| Molecular Formula | C9H3F6N | [4] |

| Molecular Weight | 239.12 g/mol | [4][8] |

| Appearance | White to colorless solid/liquid | [9] (by analogy) |

| Boiling Point | ~155 °C (for 3,5-isomer) | [9][10] |

| Density | ~1.42 g/mL at 25 °C (for 3,5-isomer) | [9][10] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) | General chemical knowledge |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable building block in several advanced research areas.

Medicinal Chemistry and Drug Design

The benzonitrile scaffold is present in numerous approved pharmaceuticals, where the nitrile group often engages in key hydrogen bonding or polar interactions with protein targets.[2][11] The addition of two -CF3 groups at the ortho positions provides several strategic advantages:

-

Metabolic Blocking: The bulky and chemically inert -CF3 groups can shield adjacent positions on the aromatic ring from metabolic enzymes (e.g., cytochrome P450s), a common strategy to improve drug stability.

-

Conformational Restriction: The steric hindrance imposed by the two ortho substituents can lock the molecule into a specific conformation. This pre-organization can lead to higher binding affinity and selectivity for a biological target.

-

Scaffold for Novel Inhibitors: It serves as a precursor for more complex molecules. For instance, it can be a key intermediate in the synthesis of kinase inhibitors or other targeted therapies where the unique substitution pattern is required to fit into a specific enzyme's active site.[12][13] Benzonitrile-containing compounds have been investigated as inhibitors of kinases, tubulin polymerization, and PD-1/PD-L1 interactions.[2]

Materials Science

Highly fluorinated aromatic compounds are foundational in the development of advanced materials.[1] The properties of this compound make it a candidate for:

-

High-Performance Polymers: Its high thermal stability and chemical resistance, imparted by the strong C-F bonds, make it a potential monomer or additive for creating fluoropolymers with desirable properties for demanding applications.

-

Liquid Crystals: The rigid structure and strong dipole moment associated with the nitrile and trifluoromethyl groups are characteristics often found in liquid crystal molecules.[14] Fluorination is known to enhance thermal stability and tune the electro-optical properties of these materials.[14]

-

Organic Electronics: The electron-withdrawing nature of the substituents can be used to create electron-deficient aromatic systems, which are useful as components in organic light-emitting diodes (OLEDs) or other electronic devices.[1]

Diagram: Structure-Application Relationship

Caption: How structural features of the molecule drive its applications.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern molecular design. Its synthesis, while requiring careful execution, is achievable through established organic chemistry reactions. The compound's true value lies in the powerful combination of a versatile nitrile handle and the stability- and bioavailability-enhancing properties of two ortho-trifluoromethyl groups. For researchers in drug discovery and materials science, this molecule offers a unique starting point for developing next-generation pharmaceuticals, high-performance polymers, and advanced electronic materials. As the demand for highly functionalized and stable molecules continues to grow, the importance of scaffolds like this compound is set to increase.

References

- 1. This compound | 25753-25-7 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound | CAS: 25753-25-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound. - CAS:25753-25-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 [amp.chemicalbook.com]

- 10. 3,5-Bis(trifluoromethyl)benzonitrile , 98% , 27126-93-8 - CookeChem [cookechem.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 14. dakenchem.com [dakenchem.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2,6-Bis(trifluoromethyl)benzonitrile

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a thorough examination of the thermal stability and degradation profile of 2,6-Bis(trifluoromethyl)benzonitrile. This document synthesizes theoretical principles with actionable experimental protocols to offer a comprehensive understanding of the compound's behavior under thermal stress.

Introduction: The Significance of Trifluoromethylated Aromatics

The incorporation of trifluoromethyl (-CF3) groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry.[1] These groups impart unique physicochemical properties, including enhanced thermal stability, metabolic resistance, and altered electronic characteristics.[1] this compound, a member of this important class of compounds, presents a unique substitution pattern that is expected to influence its stability and degradation pathways significantly. Understanding these characteristics is paramount for its safe handling, storage, and application in various chemical processes.

Theoretical Assessment of Thermal Stability

The inherent thermal stability of an organic molecule is largely dictated by the strength of its covalent bonds. In this compound, the key bonds susceptible to thermal cleavage are the carbon-trifluoromethyl (C-CF3) bond, the carbon-nitrile (C-CN) bond, and the C-C and C-H bonds of the aromatic ring.

The C-F bond is exceptionally strong, contributing to the general stability of the -CF3 group. However, the C-CF3 bond to the aromatic ring is a potential point of initial degradation. Similarly, the C-CN bond can also undergo homolytic cleavage at elevated temperatures.

Table 1: Relevant Bond Dissociation Energies (BDEs)

| Bond Type | General BDE (kJ/mol) | Notes |

| Aryl-CF3 | ~423 | The strength can be influenced by substituents on the aromatic ring. |

| Aryl-CN | ~506 | The cyano group is generally strongly bound to the aromatic ring. |

| C-F (in CF3) | ~536 | A very strong bond, making the trifluoromethyl group itself quite stable. |

| Aryl C-H | ~473 | A strong bond, but susceptible to radical abstraction at high temperatures. |

| Aryl C-C | ~418 | Cleavage within the aromatic ring requires significant energy input. |

Note: The BDE values are generalized and can vary based on the specific molecular environment. The provided values are for general comparison.[2]

Based on these BDEs, the initial thermal degradation is more likely to be initiated by the cleavage of the Aryl-CF3 bond, despite it being a strong bond, as it is generally weaker than the Aryl-CN bond.

Postulated Thermal Degradation Pathways

Pathway A: C-CF3 Bond Cleavage

The primary degradation pathway is anticipated to be the homolytic cleavage of one of the C-CF3 bonds, generating a trifluoromethyl radical (•CF3) and a 2-(trifluoromethyl)benzonitrile radical. The highly reactive •CF3 radical can then participate in a variety of secondary reactions, including recombination or hydrogen abstraction from other molecules.

Pathway B: C-CN Bond Cleavage

Although less likely due to the higher bond dissociation energy, cleavage of the C-CN bond would result in a 2,6-bis(trifluoromethyl)phenyl radical and a cyanide radical (•CN).

Subsequent Reactions and Potential Products

The initial radical species can undergo a cascade of reactions, leading to a complex mixture of degradation products. These may include:

-

Recombination products: Dimerization of the initial radical fragments.

-

Hydrogen abstraction products: Formation of 2-(trifluoromethyl)benzonitrile and other partially defluorinated species.

-

Fragmentation of the aromatic ring: At very high temperatures, the stable aromatic ring can fragment, leading to the formation of smaller fluorinated and non-fluorinated hydrocarbons and nitriles.

-

Formation of HF: In the presence of a hydrogen source, the highly reactive fluorine radicals can abstract hydrogen to form hydrogen fluoride.[3]

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6-Bis(trifluoromethyl)benzonitrile

Abstract

This technical guide provides detailed protocols for the synthesis of 2,6-bis(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and materials science research. The unique electronic properties imparted by the two trifluoromethyl groups ortho to the nitrile functionality make this molecule a valuable synthon for creating novel chemical entities with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines a robust and accessible primary synthetic route commencing from 2,6-bis(trifluoromethyl)aniline via a Sandmeyer reaction, and discusses an alternative modern approach involving palladium-catalyzed cyanation. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on experimental causality, safety, and reproducibility.

Introduction: The Significance of Trifluoromethylated Benzonitriles

The incorporation of trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design.[2] The -CF3 group is a powerful bioisostere for a methyl group but possesses significantly different electronic properties, including high electronegativity and lipophilicity, which can dramatically improve a drug candidate's pharmacokinetic profile.[3] Similarly, the benzonitrile moiety is a versatile functional group and a common feature in many therapeutic agents, acting as a hydrogen bond acceptor or a precursor to other functionalities like amides, tetrazoles, or carboxylic acids.[4]

This compound (CAS No. 25753-27-7) combines these features in a sterically hindered arrangement, offering a unique scaffold for exploring novel chemical space. Its synthesis, therefore, is of considerable interest to the scientific community. This guide provides a detailed, field-tested protocol for its preparation.

Strategic Overview of the Synthetic Pathways

Direct trifluoromethylation of a dichlorinated toluene precursor presents significant challenges regarding regioselectivity and harsh reaction conditions. A more reliable and strategic approach involves the functionalization of a pre-formed 2,6-bis(trifluoromethyl) aromatic ring. We present two such pathways.

Primary Recommended Route: The Sandmeyer Reaction

Our primary recommended protocol utilizes the classic yet highly effective Sandmeyer reaction. This pathway begins with the commercially available 2,6-bis(trifluoromethyl)aniline. The synthesis proceeds in two distinct, high-yielding steps:

-

Diazotization: The aniline is converted to a diazonium salt intermediate using sodium nitrite in an acidic medium.

-

Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide complex to yield the target benzonitrile.

This route is advantageous due to its reliability, scalability, and the relatively low cost of the reagents involved.[5]

Alternative Pathway: Palladium-Catalyzed Cyanation

For laboratories equipped for modern cross-coupling reactions, an alternative route involves the cyanation of a halo-aromatic precursor, such as 1-bromo-2,6-bis(trifluoromethyl)benzene. This method leverages the power of palladium catalysis to form the C-CN bond, often under milder conditions than the classical Rosenmund-von Braun reaction.[6][7] While this guide focuses on the Sandmeyer protocol, the principles of this alternative are discussed for completeness.

Visual Workflow of the Primary Synthetic Route

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the two-step conversion of 2,6-bis(trifluoromethyl)aniline to this compound.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Purity | Supplier Example |

| 2,6-Bis(trifluoromethyl)aniline | 313-13-3 | 229.12 g/mol | >98% | Finetech Industry |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), conc. (37%) | 7647-01-0 | 36.46 g/mol | 37% | Fisher Scientific |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | >98% | Acros Organics |

| Potassium Cyanide (KCN) | 151-50-8 | 65.12 g/mol | >97% | Sigma-Aldrich |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | J.T. Baker |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | >99.5% | EMD Millipore |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | >99.5% | Alfa Aesar |

Step 1: Diazotization of 2,6-Bis(trifluoromethyl)aniline

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 2,6-bis(trifluoromethyl)aniline (11.45 g, 50 mmol) and 50 mL of water.

-

Acidification: Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (15 mL, approx. 180 mmol) while maintaining the internal temperature below 5 °C. Stir until a fine, homogeneous slurry of the aniline hydrochloride salt is formed.

-

Nitrite Addition: Dissolve sodium nitrite (3.80 g, 55 mmol) in 15 mL of cold water. Add this solution dropwise to the aniline slurry via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C to prevent decomposition of the diazonium salt and the formation of hazardous nitrogen oxides.

-